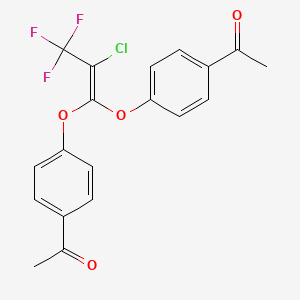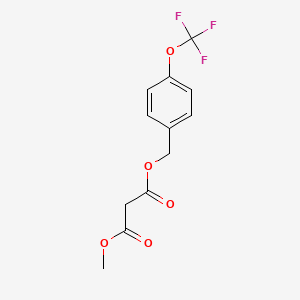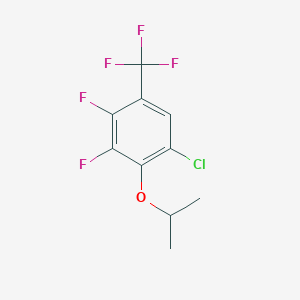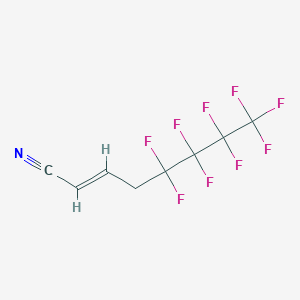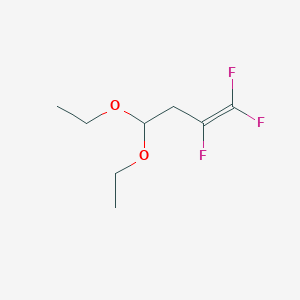
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester (2,3,3-TFCBE) is a synthetic organic compound with a trifluoromethyl group on the cyclobutene ring. It is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. 2,3,3-TFCBE has been used as a starting material in the synthesis of 2,3,3-trifluorocyclobutene-1-carboxylic acid, which has been used as a building block for the synthesis of a variety of biologically active compounds.
Mécanisme D'action
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester acts as a proton donor in the synthesis of biologically active compounds. It is believed to interact with the target molecule and form a covalent bond with it, which then facilitates the formation of the desired product.
Biochemical and Physiological Effects
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-malarial activity. It has also been shown to have anti-viral, anti-fungal, and anti-HIV activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester in lab experiments is its ability to act as a proton donor in the synthesis of biologically active compounds. This makes it an ideal starting material for the synthesis of a variety of biologically active compounds. However, it is important to note that the reaction conditions must be carefully controlled in order to ensure that the desired product is obtained. Additionally, the product is not always stable and may degrade in the presence of light or heat.
Orientations Futures
Future research on 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester could focus on the development of new synthetic methods for its synthesis, as well as on the development of new compounds that can be synthesized using it as a starting material. Additionally, further research could be carried out to explore its potential applications in medicinal chemistry, as well as its potential as a therapeutic agent. Finally, further research could be carried out to explore its potential as a building block in the synthesis of other biologically active compounds.
Méthodes De Synthèse
The synthesis of 2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester is generally achieved by the reaction of cyclobutene-1-carboxylic acid with trifluoroacetic anhydride. This reaction takes place in the presence of an acid catalyst and is generally carried out at temperatures between 0-80°C. The reaction is typically complete within 1-2 hours.
Applications De Recherche Scientifique
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester has been used in the synthesis of several biologically active compounds, including the antimalarial drug artemisinin, the anti-cancer drug doxorubicin, and the anti-inflammatory drug diclofenac. It has also been used in the synthesis of several natural products, such as the anti-fungal agent epoxiconazole, the anti-inflammatory agent indomethacin, and the anti-HIV drug zidovudine.
Propriétés
IUPAC Name |
ethyl 2,3,3-trifluorocyclobutene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-7(9,10)5(4)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSZYSXJANLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(C1)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trifluoro-1-cyclobutene-1-carboxylic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





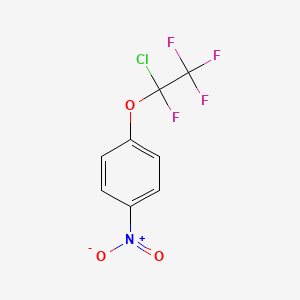

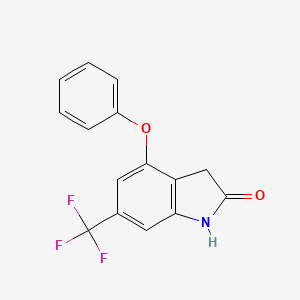
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
